

Izuforant (LEO 152020) development history

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Compound of Interest

Compound Name: Izuforant

Cat. No.: B12394326

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An In-depth Technical Guide to the Development History of **Izuforant** (LEO 152020)

Executive Summary

Izuforant, also known as LEO 152020 and JW1601, was an orally available, selective, and potent small-molecule antagonist of the histamine H4 receptor (H4R)[1][2][3]. Developed initially by JW Pharmaceutical and later licensed to LEO Pharma, it was investigated as a novel treatment for atopic dermatitis (AD) with the potential for both anti-inflammatory and anti-pruritic effects[4][5]. The development program was predicated on the role of H4R in mediating immune cell chemotaxis and activation, key processes in the pathophysiology of atopic dermatitis. Despite promising preclinical data and successful completion of Phase I trials, the development of **izuforant** was terminated in October 2023 after a Phase IIa/b study in patients with moderate to severe atopic dermatitis failed to meet its primary endpoint. This guide provides a detailed technical overview of **izuforant**'s development journey, from its mechanism of action to the final clinical trial results.

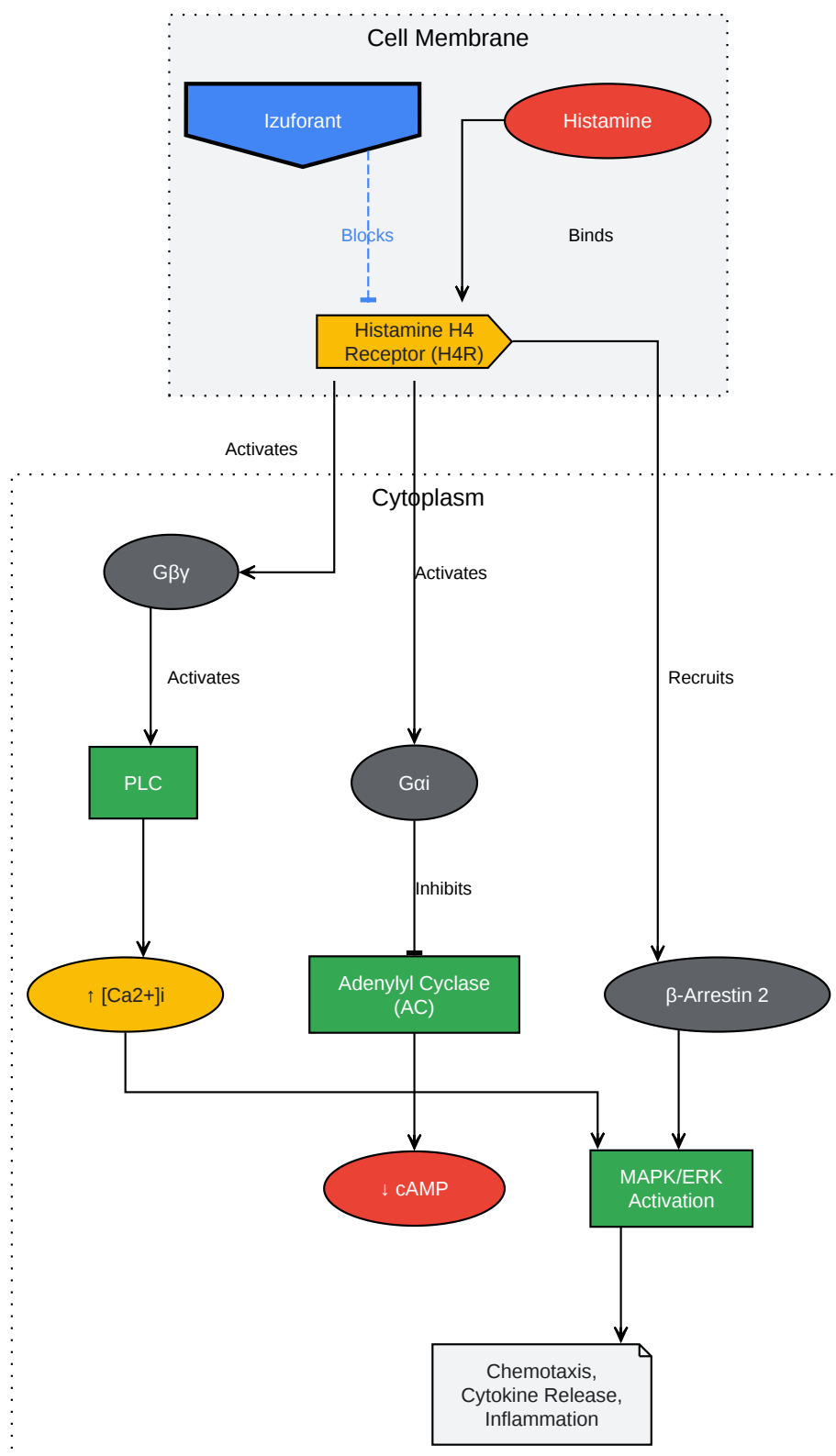
Mechanism of Action: Histamine H4 Receptor Antagonism

Izuforant functions as a selective antagonist and inverse agonist of the histamine H4 receptor. The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, distinguishing it from other histamine receptors.

Upon binding of its endogenous ligand, histamine, the H4R couples to inhibitory Gai/o proteins. This activation initiates several downstream signaling cascades:

- **Inhibition of Adenylyl Cyclase:** The Gai subunit inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Intracellular Calcium Mobilization:** The Gβγ subunit activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and subsequent mobilization of calcium (Ca²⁺) from intracellular stores.
- **MAPK/ERK Pathway Activation:** H4R activation leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinase (ERK).
- **β-Arrestin Recruitment:** Independent of G-protein signaling, agonist binding can also recruit β-arrestin 2, which contributes to MAPK activation and receptor desensitization.

These signaling events collectively mediate the pro-inflammatory and immunomodulatory functions of H4R, such as chemotaxis of eosinophils and mast cells, cytokine production, and upregulation of adhesion molecules. **Izuforant** competitively binds to the H4R, blocking histamine-induced signaling and inhibiting the receptor's intrinsic activity, thereby suppressing the downstream inflammatory responses.



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Caption: Izuforant blocks histamine-induced H4R signaling.

Preclinical Development

Izuforant demonstrated high potency and selectivity for the H4R in a series of preclinical evaluations.

In Vitro Pharmacology

In vitro studies confirmed **izuforant**'s affinity for the human H4R and its functional antagonism. Key quantitative findings are summarized below.

Parameter	Species/System	Value	Reference
IC ₅₀	Human H4R	36 nM	
IC ₅₀	Human Whole Blood (Eosinophil Shape Change)	65.1–72.2 nM	
pKi	Mouse H4R	6.83	
pKi	Rat H4R	5.36	
IC ₅₀ (Off-target)	Human 5-HT ₃ R	9.1 μM	
CL _{h,int}	Mouse Microsomes	3.05 mL/min/mg	
CL _{h,int}	Human Microsomes	1.33 mL/min/mg	

In Vivo Animal Models

Izuforant showed significant efficacy in multiple murine models of pruritus and atopic dermatitis.

- **Pruritus Models:** In a murine model of IgE-mediated pruritus, oral administration of **izuforant** resulted in markedly lower scratching behavior compared to other antihistamines. A single oral dose of 50 mg/kg also decreased itching induced by histamine and substance P in mice.
- **Atopic Dermatitis Models:**

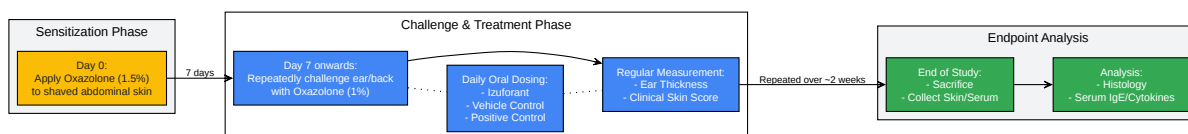
- Oxazolone-Induced AD: In a model of oxazolone-induced contact hypersensitivity, oral administration of **izuforant** (100 mg/kg, twice daily for 3 weeks) inhibited atopic dermatitis symptoms by 51.2%.
- NC/Nga Model: **Izuforant** demonstrated a therapeutic effect in the spontaneous NC/Nga mouse model of atopic dermatitis, which is considered to closely mimic the human disease.

Experimental Protocol: Oxazolone-Induced Atopic Dermatitis

The oxazolone-induced AD model is a standard method for evaluating the efficacy of anti-inflammatory compounds. It involves a sensitization phase followed by a challenge phase to elicit a delayed-type hypersensitivity reaction.

- Acclimatization: Male BALB/c mice are acclimatized for at least one week prior to the study.
- Sensitization (Day 0): A defined area of abdominal or dorsal skin is shaved. A solution of oxazolone (e.g., 1.5% in an acetone vehicle) is applied topically to the shaved area to sensitize the immune system.
- Challenge Phase (Beginning Day 5-7): A lower concentration of oxazolone (e.g., 0.1% - 1%) is repeatedly applied to the same skin site and/or the ear every 2-3 days for a period of 2-3 weeks. This repeated application elicits a chronic inflammatory response.
- Treatment: The test compound (**izuforant**) is administered orally at specified doses (e.g., 100 mg/kg) on a defined schedule (e.g., twice daily) throughout the challenge phase. A vehicle control group and a positive control group (e.g., dexamethasone) are run in parallel.
- Efficacy Endpoints:
 - Clinical Scoring: Skin severity is assessed regularly by scoring erythema (redness), scaling, and edema (thickness). Ear thickness is measured with a digital micrometer.
 - Histopathology: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickening and inflammatory cell infiltration.

- Biomarker Analysis: Serum levels of total IgE and cytokines (e.g., TNF- α) may be measured.



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Caption: Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

Clinical Development

The clinical development program for **izuforant** included a Phase I study in healthy volunteers and two Phase II studies in patient populations.

Phase I: Safety, Pharmacokinetics, and Pharmacodynamics

A first-in-human, randomized, double-blind, placebo-controlled study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **izuforant** in 64 healthy volunteers.

Study Design & Dosing	
Identifier	NCT04018170
Population	64 Healthy Adult Volunteers
Part A: SAD	Single Ascending Doses of 10, 30, 100, 200, 400, and 600 mg
Part B: MAD	Multiple Ascending Doses of 100, 200, and 400 mg (once daily)
PK Parameters	Plasma and urine concentrations of izuforant
PD Biomarker	Inhibition of imetit-induced eosinophil shape change (ESC) in whole blood

Results:

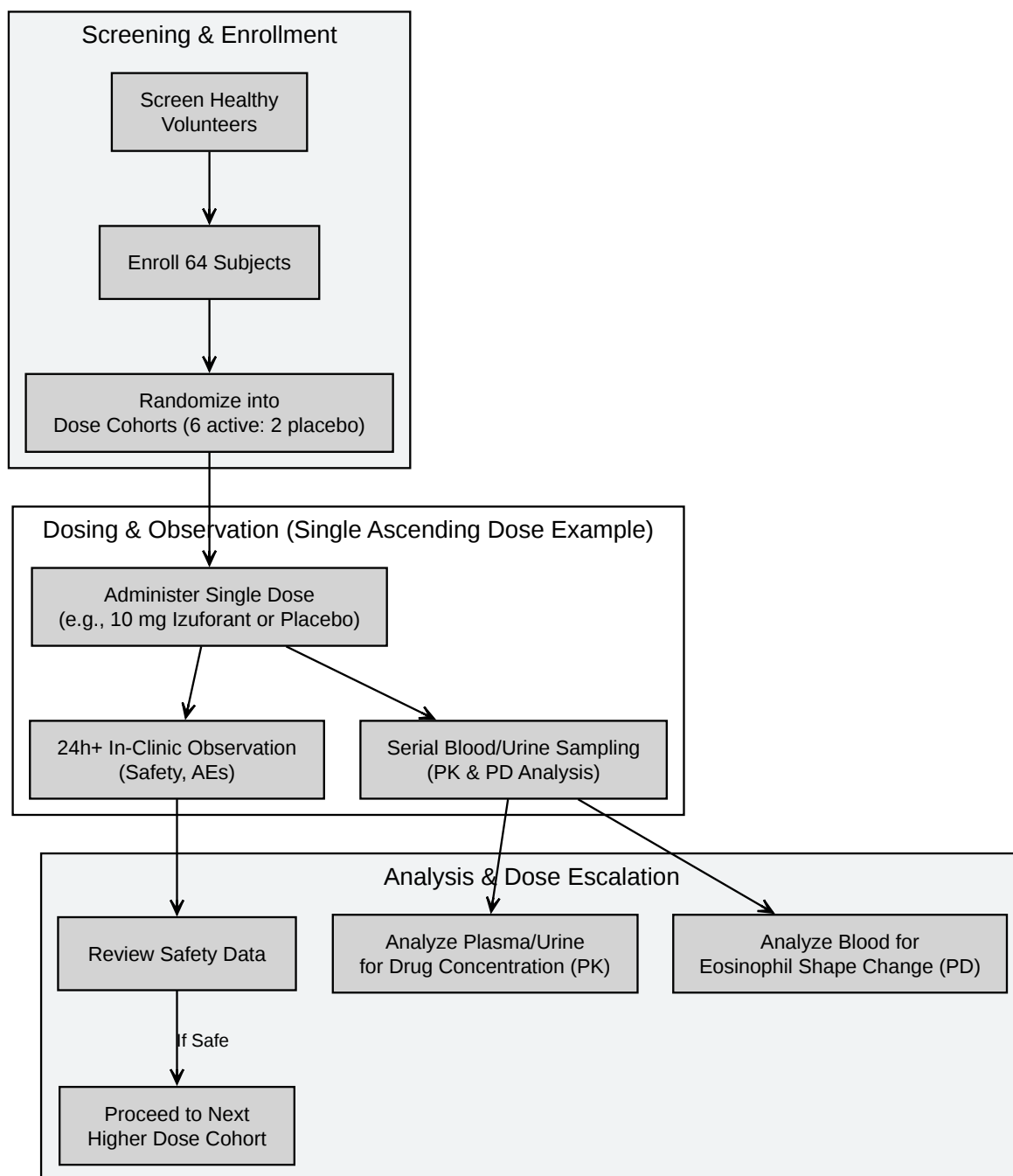
- **Safety:** **Izuforant** was safe and well-tolerated at all tested doses. No deaths or discontinuations due to adverse events occurred.
- **Pharmacokinetics:** The PK profile was best described by a one-compartment model with linear kinetics. The results from the MAD study suggested dose-proportional pharmacokinetics.
- **Pharmacodynamics:** **Izuforant** demonstrated potent, dose-dependent inhibition of the H4R-mediated eosinophil shape change. Inhibition was observed at doses as low as 10 mg. At doses of 200 mg and higher, full inhibition was sustained for over 24 hours, supporting the potential for a once-daily dosing regimen.

Experimental Protocol: Eosinophil Shape Change (ESC) Assay

The ESC assay was the key pharmacodynamic biomarker used to measure the in-vivo H4R antagonistic effect of **izuforant**.

- **Blood Collection:** Whole blood is collected from subjects at various time points before and after dosing with **izuforant** or placebo.

- **Ex Vivo Stimulation:** Blood samples are stimulated ex vivo with imetit, a selective H4R agonist that mimics the effect of histamine on eosinophils.
- **Cell Staining & Lysis:** Samples are treated with a staining antibody cocktail (e.g., for CD16 and CD49d to identify eosinophils) and a lysing solution to remove red blood cells.
- **Flow Cytometry:** The shape of the eosinophil population is analyzed using flow cytometry. Activated eosinophils undergo a characteristic shape change, which can be detected as a shift in the forward scatter (FSC) signal.
- **Quantification:** The degree of H4R antagonism by **izuforant** is quantified by its ability to inhibit the imetit-induced shift in FSC.



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Caption: Workflow for the Phase I Single Ascending Dose (SAD) Study.

Phase II Clinical Trials

Izuforant was advanced into two separate Phase II trials.

Trial	Indication	Design	Key Outcome
Phase IIa (NCT04853992)	Cholinergic Urticaria (CholU)	Randomized, double-blind, placebo-controlled, crossover trial (n=19). Dose: 100 mg twice daily.	Primary Endpoint Not Met. Did not show significant improvement in Urticaria Activity Score vs. placebo. A significant improvement was seen in the exploratory endpoint of Physician's Global Assessment of Severity (PGA-S) (p=0.02). The drug was well tolerated.
Phase IIa/b (NCT05117060)	Moderate to Severe Atopic Dermatitis (AD)	Randomized, triple-blind, placebo-controlled, parallel-group, international trial. Treatment for up to 16 weeks.	Primary Endpoint Not Met. Did not demonstrate a statistically significant difference in the mean change from baseline in EASI total score compared to placebo. No new safety concerns were identified.

Development Outcome and Conclusion

On October 20, 2023, LEO Pharma announced the termination of the **izuforant** development program. The decision was based on the results of the Phase IIa/b study (NCT05117060) in

atopic dermatitis, which failed to meet its primary efficacy endpoint of improving the Eczema Area and Severity Index (EASI) score more than placebo.

The development history of **izuforant** highlights the challenges of translating a promising, well-defined mechanism of action into clinical efficacy. While the compound demonstrated potent H4R antagonism and was well-tolerated, this did not translate into a significant clinical benefit for patients with atopic dermatitis in the Phase II setting. The journey of **izuforant** underscores the complexity of inflammatory skin diseases and the high bar for new therapies in this space.

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References

- 1. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Izuforant - LEO Pharma - AdisInsight [adisinsight.springer.com]
- 3. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LEO Pharma provides update on the development program for izuforant | LEO Pharma [via.ritzau.dk]
- 5. Izuforant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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